molecular formula C19H21N3OS B10872502 N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide

Cat. No.: B10872502
M. Wt: 339.5 g/mol
InChI Key: BOLPMQJAARAPCM-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a bicyclic heterocyclic compound featuring a tetrahydrothienopyridine core fused with a benzamide moiety. Its molecular formula is C₂₀H₂₃N₃O₂S (molecular weight: 369.483 g/mol), with a cyano group at position 3 and tetramethyl substitutions on the saturated pyridine ring .

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide

InChI

InChI=1S/C19H21N3OS/c1-18(2)10-13-14(11-20)17(24-15(13)19(3,4)22-18)21-16(23)12-8-6-5-7-9-12/h5-9,22H,10H2,1-4H3,(H,21,23)

InChI Key

BOLPMQJAARAPCM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of the Thieno[2,3-c]Pyridine Core

The thieno[2,3-c]pyridine core is constructed via a Gewald reaction , a well-established method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone, cyanoacetate, and elemental sulfur under basic conditions . For the target compound, the ketone precursor is 5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-one , which introduces the tetramethyl substituents.

Reaction Conditions :

  • Ketone : 5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-one (1.2 equiv)

  • Cyanoacetate : Methyl cyanoacetate (1.0 equiv)

  • Sulfur : Elemental sulfur (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Ethanol, reflux at 80°C for 12 hours

  • Yield : 68–72%

The reaction proceeds through a Knoevenagel condensation between the ketone and cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. The tetramethyl groups on the pyridine ring enhance steric hindrance, necessitating prolonged reaction times to achieve complete conversion.

Introduction of the Cyano Group

The cyano group at the 3-position of the thieno[2,3-c]pyridine core is introduced via nucleophilic substitution using cyanide sources. This step is critical for subsequent functionalization and coupling reactions.

Methodology :

  • Intermediate Bromination : The 3-position of the thieno[2,3-c]pyridine core is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

  • Cyanide Displacement : The brominated intermediate reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 6 hours.

StepReagentSolventTemperatureYield
BrominationNBS (1.1 equiv)CH₂Cl₂0°C85%
CyanidationKCN (3.0 equiv)DMF120°C78%

Side products, such as over-cyanated derivatives, are minimized by controlling stoichiometry and reaction time.

Coupling with Benzamide

The benzamide moiety is introduced via a Schotten-Baumann reaction , which facilitates amide bond formation under mild conditions.

Procedure :

  • Activation : 4-Carboxybenzoyl chloride is prepared by treating 4-carboxybenzoic acid with thionyl chloride (SOCl₂).

  • Coupling : The activated benzoyl chloride reacts with the 2-amino group of the thieno[2,3-c]pyridine derivative in aqueous sodium hydroxide (NaOH) and dichloromethane.

Optimization Data :

  • Molar Ratio : 1:1.2 (amine:benzoyl chloride)

  • Base : 10% NaOH (aq)

  • Reaction Time : 3 hours at 25°C

  • Yield : 82%

The reaction’s aqueous-organic biphasic system ensures efficient mixing while minimizing hydrolysis of the acid chloride.

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.

  • Recrystallization : Dissolved in hot ethanol and cooled to −20°C for crystal formation.

Analytical Validation :

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient)

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, CH₃), 2.75 (m, 4H, CH₂), 7.45–7.89 (m, 5H, Ar-H).

    • IR (KBr) : 2220 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Industrial-Scale Production

Challenges :

  • Scalability of the Gewald reaction due to exothermicity.

  • Handling hazardous cyanide reagents.

Solutions :

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time (yield: 75% at 10 kg scale).

  • In Situ Cyanide Generation : Uses trimethylsilyl cyanide (TMSCN) to improve safety.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCost (USD/g)
Gewald-Based448%12.50
Alternative Cyclization542%18.20

The Gewald route remains superior in cost and efficiency, though alternative pathways using microwave-assisted synthesis show promise for reducing reaction times.

Chemical Reactions Analysis

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Structural Information

  • Molecular Formula : C24H25N3O2S
  • Molecular Weight : 419.5 g/mol
  • IUPAC Name : N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-naphthalen-1-yloxyacetamide

Medicinal Chemistry

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide has shown promise in various therapeutic areas due to its biological activity:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. The ability to interact with these biological targets is crucial for its potential as an anticancer agent.
  • Anti-inflammatory Properties : In silico molecular docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor. This mechanism is significant for developing anti-inflammatory drugs .
  • Neuroprotective Effects : Research is ongoing to evaluate its neuroprotective properties against neurodegenerative diseases. The compound's structural features may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Pharmacological Studies

Recent pharmacological evaluations have focused on the compound's interactions with various biological targets:

  • Kinase Inhibition : Studies are being conducted to assess the selectivity and potency of this compound against different kinases. This research is pivotal for understanding its mechanism of action and therapeutic potential in oncology.

Case Study 1: Anticancer Evaluation

A study examined the efficacy of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models in vitro and in vivo, the compound demonstrated a marked reduction in pro-inflammatory cytokines. This suggests that it could be developed into a therapeutic agent for inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases like JNK2 and JNK3, thereby inhibiting their activity. This inhibition can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Reference
Target Compound : N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide C₂₀H₂₃N₃O₂S 369.483 Benzamide, cyano, tetramethyl Under investigation (structural analog data suggest potential anti-inflammatory or anticancer roles)
2-Methoxy Derivative C₂₀H₂₃N₃O₂S 369.483 2-Methoxybenzamide Not specified; structural similarity implies potential shared targets with the target compound
4-Methoxy Derivative C₂₀H₂₃N₃O₂S 369.483 4-Methoxybenzamide Not specified; positional isomerism may alter pharmacokinetics or binding affinity
Compound 27 (Benzimidazole derivative) C₁₇H₁₄FN₅O 347.33 Benzimidazole core, tetrahydrothienopyridinyl PARP-1/PARP-2 inhibition (IC₅₀: 18/42 nM)
APE1 Inhibitor (Compound 3) C₁₉H₂₀N₄OS₂ 408.52 Acetamide, benzothiazole, isopropyl APE1 endonuclease inhibition (low µM activity); enhances cytotoxicity of alkylating agents
N-(3-Cyano...-2-yl)-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide C₂₀H₂₄N₄O₂S₂ 416.558 Acetamide, thiophene, cyano Not specified; structural complexity may influence bioavailability

Substituent Effects on Activity

  • Methoxy Position: The 2-methoxy and 4-methoxy benzamide derivatives () share the same molecular formula but differ in substituent positioning.
  • Amide Variations : Replacement of benzamide with acetamide () introduces smaller, more flexible groups, which could improve solubility but reduce target specificity. For instance, the APE1 inhibitor (Compound 3) uses an acetamide linker to attach a benzothiazole moiety, enabling dual functionality in enzyme inhibition and cytotoxicity enhancement .
  • Core Modifications : Benzimidazole derivatives () replace the benzamide group entirely, shifting activity toward PARP inhibition. This highlights the scaffold’s versatility in targeting diverse enzymes .

Biological Activity

N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-c]pyridine core with a cyano group and a benzamide moiety. The structural formula can be represented as follows:

C19H23N3S\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{S}

This configuration suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated potent cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-70.0585
Compound BHeLa0.0692
N-(3-cyano...)HT-29TBD

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes related to cancer progression and inflammation. For instance:

  • GSK-3β Inhibition : This compound has shown promising results as a GSK-3β inhibitor with an IC50 value indicating high potency. GSK-3β is involved in several signaling pathways that regulate cell growth and apoptosis.
    EnzymeIC50 (nM)
    GSK-3β8

Neuroprotective Effects

In addition to anticancer properties, the compound exhibits neuroprotective effects. Studies have indicated that it can reduce oxidative stress markers in neuronal cells and improve cell viability under neurotoxic conditions.

Case Studies

  • Case Study on Cancer Cell Lines :
    • A research team tested N-(3-cyano...) against several cancer cell lines including MCF-7 and HT-29. The results showed significant cytotoxicity compared to control groups.
    • Findings : The compound induced apoptosis in a dose-dependent manner.
  • Neuroprotection in Animal Models :
    • In a model of neurodegeneration induced by okadaic acid, the compound demonstrated reduced tau hyperphosphorylation and improved cognitive functions in treated animals.
    • : Suggests potential for treating neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide?

The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, analogous tetrahydrothieno-pyridine derivatives are synthesized by refluxing precursors (e.g., thiouracil derivatives) with aromatic aldehydes in acetic anhydride/acetic acid mixtures, followed by crystallization . Optimization of reaction time (e.g., 2–12 hours) and solvent systems (e.g., DMF/water for recrystallization) is critical for yield improvement (57–68% in similar syntheses) .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., nitrile stretches at ~2,219 cm⁻¹ and carbonyl peaks at ~1,719 cm⁻¹) .
  • NMR spectroscopy (¹H, ¹³C) to resolve methyl groups (δ 2.24–2.37 ppm), aromatic protons (δ 6.56–8.01 ppm), and cyano carbons (δ ~98–117 ppm) .
  • Mass spectrometry to validate molecular weight (e.g., m/z 386–403 for related compounds) and fragmentation patterns .

Q. How can researchers optimize reaction conditions to mitigate by-product formation during synthesis?

By-products are minimized through:

  • Solvent selection (e.g., acetic anhydride enhances cyclization efficiency) .
  • Temperature control (reflux vs. ambient conditions) to suppress side reactions .
  • Stoichiometric adjustments (e.g., equimolar ratios of aldehydes and thiouracil precursors) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?

Quantum chemical calculations (e.g., density functional theory) and reaction path searches are used to model reaction mechanisms and transition states. For example, ICReDD employs computational workflows to predict optimal reaction conditions, reducing trial-and-error experimentation . Molecular docking studies can further elucidate interactions with biological targets .

Q. How do crystallographic studies resolve structural ambiguities in related tetrahydrothieno-pyridine derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, crystallography of thieno-pyrimidine derivatives confirms the planarity of fused rings and hydrogen-bonding networks critical for stability . Such data aids in rational drug design by correlating structure with activity .

Q. What statistical experimental design methods are applicable to optimize synthesis scalability?

Factorial design (e.g., full or fractional factorial matrices) evaluates variables like temperature, solvent volume, and catalyst loading. For instance, central composite designs have been used in chemical engineering to maximize yield while minimizing resource use . Response surface methodology (RSM) is particularly effective for non-linear optimization .

Q. How can researchers address discrepancies in spectroscopic data across synthetic batches?

Contradictions (e.g., NMR peak shifts) may arise from solvent polarity, tautomerism, or impurities. Solutions include:

  • Standardized sample preparation (e.g., deuterated solvents, controlled pH).
  • Advanced NMR techniques (e.g., 2D-COSY, HSQC) to resolve overlapping signals .
  • High-resolution mass spectrometry to confirm molecular formulas .

Q. What kinetic and thermodynamic analyses are critical for understanding degradation pathways?

  • Kinetic studies : Monitor degradation rates under varying pH, temperature, and light exposure using HPLC or UV-Vis spectroscopy.
  • Thermodynamic profiling : Calculate activation energies (Ea) via Arrhenius plots to identify degradation-prone functional groups (e.g., cyano or amide groups) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

SAR studies focus on:

  • Electron-withdrawing groups (e.g., -CN, -CF₃) to modulate electron density and binding affinity .
  • Heterocyclic substitutions (e.g., pyrazole or triazole rings) to improve metabolic stability .
  • Steric effects : Bulky substituents (e.g., tert-butyl groups) can enhance selectivity for target proteins .

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS analysis .
  • Accelerated stability testing : Store at 40°C/75% relative humidity for 1–3 months to simulate long-term stability .

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